

Application Notes & Protocols: Investigating Sodium Aurothiomalate as a Novel Agent Against Leishmaniasis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Aurothiomalate (sodium)*

Cat. No.: *B10830287*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals in parasitology and tropical medicine.

Introduction: The Urgent Need for New Antileishmanial Therapies

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus *Leishmania*, remains a significant global health problem. The clinical manifestations range from self-healing cutaneous lesions to fatal visceral leishmaniasis (kala-azar).^[1] For decades, the therapeutic arsenal has been dominated by pentavalent antimonials, but their efficacy is severely compromised by widespread parasite resistance and significant host toxicity.^{[2][3]} Alternative drugs like amphotericin B and miltefosine also face challenges, including high cost, difficult administration routes, and emerging resistance, making the search for new, effective, and safe therapeutics a critical priority.^{[4][5]}

Drug repurposing—investigating existing drugs for new therapeutic indications—offers a promising and accelerated pathway for antileishmanial drug discovery. Gold compounds, historically used for their anti-inflammatory properties in rheumatoid arthritis, have emerged as compelling candidates. Sodium aurothiomalate, an injectable gold(I) salt, presents an intriguing opportunity for leishmaniasis research due to its potential dual-action mechanism: direct cytotoxicity against the parasite and modulation of the host immune response.^[6]

This document serves as a comprehensive technical guide for researchers investigating the application of sodium aurothiomalate against Leishmania. It provides the scientific rationale, detailed experimental protocols, and key insights into the potential mechanisms of action.

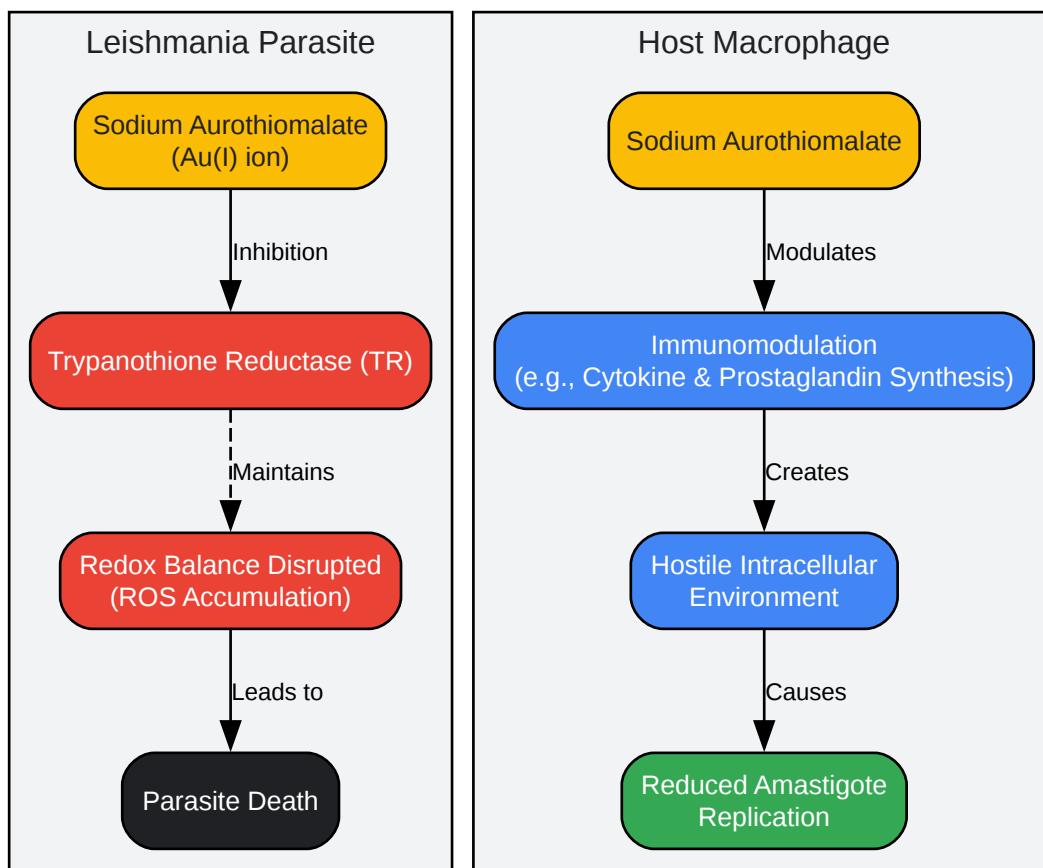
Scientific Rationale & Proposed Mechanisms of Action

The therapeutic potential of sodium aurothiomalate in leishmaniasis is hypothesized to stem from a two-pronged attack on the parasite and its interaction with the host.

Direct Parasiticidal Activity: Targeting the Trypanothione Redox System

Leishmania parasites possess a unique thiol metabolism centered on trypanothione $[T(SH)_2]$, a conjugate of glutathione and spermidine. This system is crucial for defending the parasite against oxidative stress, particularly the reactive oxygen species (ROS) produced by host macrophages upon infection. The key enzyme in this pathway is Trypanothione Reductase (TR), which maintains the reduced state of trypanothione.^{[7][8]}

Crucially, TR is absent in humans, who rely on a glutathione/glutathione reductase system, making it an ideal and validated drug target.^{[8][9]} Gold(I) compounds are known to be highly thiophilic (sulfur-seeking) and are potent inhibitors of seleno- and thiol-containing enzymes.^{[8][10]} The working hypothesis is that the Au(I) ion from sodium aurothiomalate directly inhibits TR. This inhibition disrupts the parasite's redox balance, leading to an accumulation of ROS and subsequent cell death. Several studies on the related gold(I) drug auranofin and other novel gold complexes have confirmed their potent inhibitory activity against TR and their efficacy against antimony-resistant parasite strains.^{[11][12]}

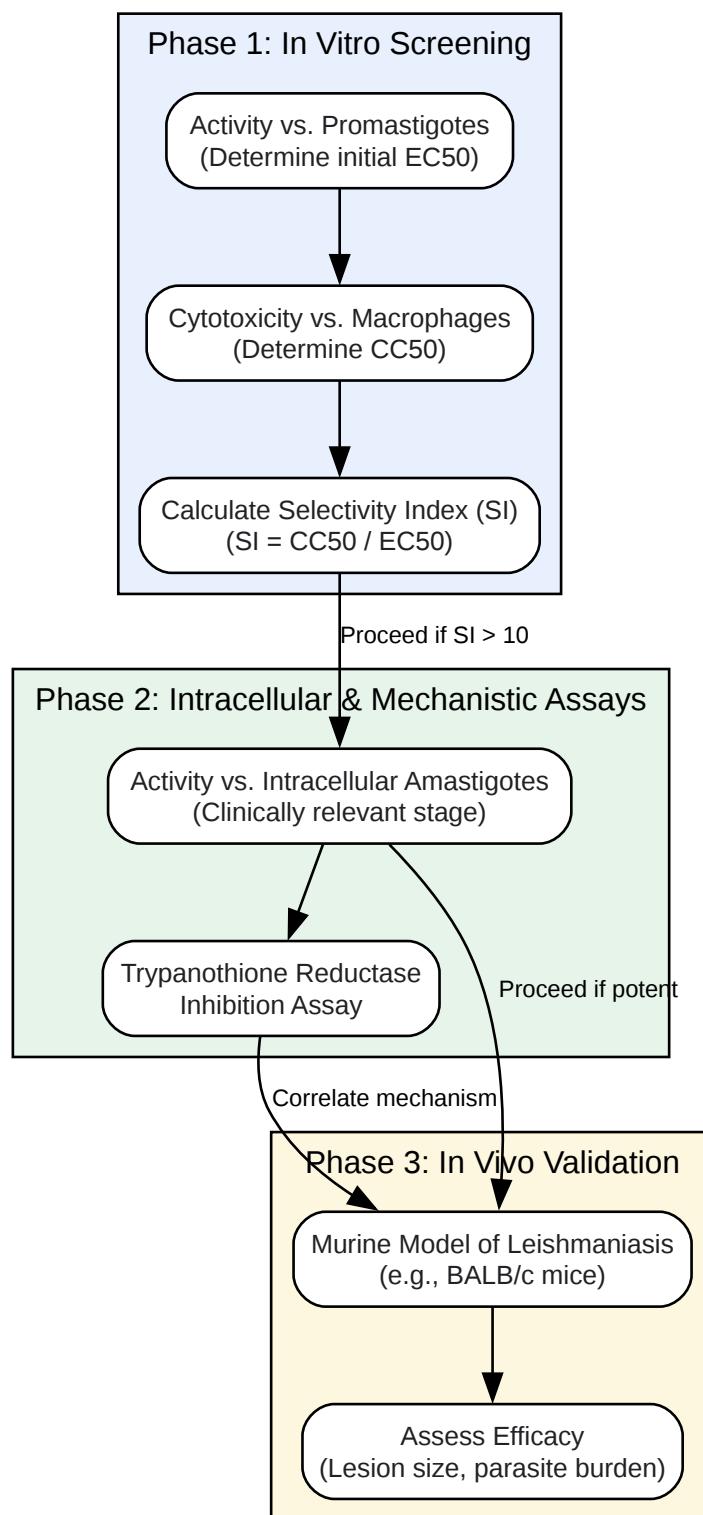

Indirect Activity: Modulation of the Host Immune Response

Beyond its direct effect on the parasite, sodium aurothiomalate is a known immunomodulatory agent.^{[13][14]} Its mechanism in rheumatoid arthritis involves inhibiting the synthesis of pro-inflammatory prostaglandins and modulating the function of phagocytic cells like macrophages. In the context of leishmaniasis, where the parasite resides within macrophages, this

immunomodulatory capacity could be highly significant. Sodium aurothiomalate may alter the macrophage's ability to host the parasite by:

- Inhibiting pro-parasitic inflammatory pathways.
- Modulating cytokine production (e.g., IL-2 responses), potentially shifting the immune response towards a more effective, parasite-clearing phenotype.[6][15]

This dual mechanism suggests that sodium aurothiomalate could not only kill the parasite directly but also render the host cell environment less hospitable for parasite survival.


Dual Mechanism of Sodium Aurothiomalate

[Click to download full resolution via product page](#)

Caption: Proposed dual mechanism of sodium aurothiomalate against Leishmania.

Experimental Workflow & Data Presentation

A logical, phased approach is essential for evaluating the antileishmanial potential of sodium aurothiomalate. The workflow progresses from broad in vitro screening to specific mechanistic studies and finally to in vivo validation.

Experimental workflow for evaluating sodium aurothiomalate.

[Click to download full resolution via product page](#)

Caption: Phased experimental workflow from in vitro screening to in vivo validation.

Data Summary Table

All quantitative results from the in vitro assays should be systematically recorded to allow for clear comparison and decision-making.

Compound	Target Organism/Cell Line	Assay Type	EC ₅₀ / IC ₅₀ (μM)	CC ₅₀ (μM)	Selectivity Index (SI)
Sodium Aurothiomalate	L. donovani promastigote	Promastigote viability	Experimental	N/A	N/A
Sodium Aurothiomalate	L. donovani amastigotes	Intracellular viability	Experimental	Experimental	Calculated
Sodium Aurothiomalate	Macrophage (e.g., THP-1)	Host cell cytotoxicity	N/A	Experimental	N/A
Sodium Aurothiomalate	Recombinant TR	Enzyme Inhibition	Experimental	N/A	N/A
Amphotericin B (Control)	L. donovani amastigotes	Intracellular viability	~0.1 - 0.4[15]	>10	>25-100
Miltefosine (Control)	L. donovani amastigotes	Intracellular viability	~0.9 - 4.3[15]	>20	>5-22

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI = CC₅₀ / EC₅₀ (amastigote).

Detailed Experimental Protocols

Causality Behind Choices: The following protocols are designed as self-validating systems. We prioritize the intracellular amastigote assay as it represents the clinically relevant parasite stage.[15][16] Cytotoxicity assays are run in parallel to ensure that any observed antileishmanial effect is specific to the parasite and not a result of general host cell toxicity. The

BALB/c mouse model is chosen for its well-characterized susceptibility to *Leishmania* species, providing a reliable system for preclinical efficacy testing.[6][17]

Protocol 4.1: Preparation of Sodium Aurothiomalate Stock Solution

- Compound Information: Sodium aurothiomalate (Myocrisin) is a white to yellowish powder. It is very soluble in water.[8][18]
- Preparation:
 - Accurately weigh the required amount of sodium aurothiomalate powder in a sterile microcentrifuge tube.
 - Add sterile, nuclease-free water to achieve a high-concentration stock solution (e.g., 10-50 mM). Sonication may be used to aid dissolution.[8]
 - Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
 - Prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C.

Protocol 4.2: In Vitro Promastigote Viability Assay

This initial screen provides a rapid assessment of the compound's direct activity against the motile, insect-stage form of the parasite.

- Parasite Culture: Culture *Leishmania* promastigotes (e.g., *L. donovani*, *L. major*) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine at 24-26°C.[7]
- Assay Setup:
 - In a 96-well flat-bottom plate, add 100 µL of mid-log phase promastigotes (approx. 1×10^6 parasites/mL).
 - Prepare a serial dilution of sodium aurothiomalate in culture medium. Add 100 µL of each dilution to the wells in triplicate. Final concentrations should typically range from 0.1 to 100

µM.

- Include wells for a positive control (e.g., Amphotericin B), a negative control (untreated parasites), and a blank (medium only).
- Incubation: Incubate the plate at 24-26°C for 72 hours.
- Viability Assessment (Resazurin Method):
 - Add 20 µL of Resazurin solution (e.g., CellTiter-Blue) to each well.
 - Incubate for another 4-6 hours, or until the negative control wells turn pink.
 - Measure fluorescence (Excitation: 550 nm, Emission: 590 nm) using a plate reader.[15]
- Data Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated control. Determine the EC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Protocol 4.3: In Vitro Intracellular Amastigote Assay (THP-1 Model)

This is the gold-standard in vitro assay, measuring activity against the non-motile, clinically relevant parasite stage residing within a human macrophage cell line.[12][16]

- Macrophage Differentiation:
 - Culture THP-1 human monocytic cells in RPMI-1640 medium with 10% FBS.
 - Seed THP-1 cells into a 96-well plate at 5×10^4 cells/well.
 - Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.
 - Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, wash wells with warm medium to remove PMA and non-adherent cells.[16]
- Infection:

- Infect the differentiated macrophages with stationary-phase *Leishmania* promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).[19]
- Incubate for 4-6 hours to allow phagocytosis.
- Thoroughly wash the wells 2-3 times with warm medium to remove any remaining extracellular promastigotes.[16] This step is critical to ensure the assay only measures intracellular activity.
- Drug Treatment:
 - Add fresh medium containing serial dilutions of sodium aurothiomalate to the infected cells.
 - Incubate the plates for 72 hours at 37°C, 5% CO₂.
- Quantification of Intracellular Parasites:
 - Fix the cells with methanol.
 - Stain with Giemsa stain.
 - Using a light microscope, count the number of amastigotes per 100 macrophages for each concentration.
 - The infection rate (%) and the number of amastigotes per infected cell are determined.
- Data Analysis: Calculate the percentage of parasite reduction compared to the untreated infected control. Determine the EC₅₀ value using non-linear regression.

Protocol 4.4: Macrophage Cytotoxicity Assay (MTT Method)

This assay is performed concurrently with the amastigote assay to assess the compound's selectivity.

- Cell Seeding: Seed differentiated, uninfected THP-1 macrophages in a 96-well plate as described in Protocol 4.3.

- Drug Treatment: Add serial dilutions of sodium aurothiomalate and incubate for 72 hours.
- Viability Assessment:
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
 - Measure absorbance at 570 nm.
- Data Analysis: Calculate the percentage of cytotoxicity and determine the CC_{50} value. The Selectivity Index (SI) is then calculated as CC_{50} / EC_{50} (from the amastigote assay). A compound with an $SI > 10$ is generally considered a promising candidate for further development.

Protocol 4.5: Trypanothione Reductase (TR) Inhibition Assay

This enzymatic assay directly tests the hypothesis that sodium aurothiomalate inhibits the key parasite enzyme TR.

- Principle: The assay measures the NADPH-dependent reduction of trypanothione disulfide (TS_2) by TR. The reaction is coupled to the reduction of DTNB (Ellman's reagent), which produces a yellow-colored compound (TNB) measured at 412 nm.[5][20]
- Reagents: Recombinant Leishmania TR, NADPH, TS_2 , DTNB, assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5).
- Assay Procedure:
 - In a 96-well plate, add assay buffer, recombinant TR (e.g., 20 mU/mL), TS_2 (e.g., 12 μ M), DTNB (e.g., 200 μ M), and varying concentrations of sodium aurothiomalate.[20]
 - Pre-incubate for 10 minutes at room temperature.
 - Initiate the reaction by adding NADPH (e.g., 150 μ M).

- Immediately measure the change in absorbance at 412 nm over 10-15 minutes in a kinetic plate reader.
- Data Analysis: Determine the rate of reaction (V_0) for each concentration. Calculate the percentage of inhibition and determine the IC_{50} value. A counter-screen against human Glutathione Reductase (hGR) should be performed to assess selectivity.[21]

Protocol 4.6: In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

This protocol validates the in vitro findings in a living organism.

- Animal Model: Use female BALB/c mice (6-8 weeks old), which are highly susceptible to *Leishmania donovani*.[6] All procedures must be approved by an Institutional Animal Care and Use Committee.
- Infection:
 - Culture and harvest stationary-phase *L. donovani* promastigotes.
 - Infect mice via intravenous (i.v.) injection into the lateral tail vein with 1×10^7 promastigotes.
- Treatment:
 - Begin treatment 7-14 days post-infection.
 - Administer sodium aurothiomalate via intraperitoneal (i.p.) or intramuscular (i.m.) injection. The dose and schedule must be optimized (e.g., 5-20 mg/kg daily for 5-10 days).
 - Include three groups: Vehicle control (saline), positive control (e.g., liposomal Amphotericin B), and sodium aurothiomalate treatment group (n=5-8 mice per group).
- Efficacy Assessment:
 - At the end of the treatment period (e.g., Day 28 post-infection), euthanize the mice.
 - Aseptically remove the liver and spleen and weigh them.

- Quantify the parasite burden by preparing tissue homogenates and performing a limiting dilution assay (LDA) to determine Leishman-Donovan Units (LDUs).[\[13\]](#)[\[17\]](#)
- Data Analysis: Compare the parasite burden (LDUs) in the liver and spleen of the treated group to the vehicle control group. A statistically significant reduction in parasite load indicates *in vivo* efficacy.

Conclusion and Future Directions

Sodium aurothiomalate represents a promising candidate for repurposing against leishmaniasis, underpinned by a strong mechanistic rationale. Its potential to act both directly on a validated parasite-specific target (TR) and indirectly by modulating the host macrophage response makes it a compelling subject for further investigation. The protocols outlined in this guide provide a robust framework for a systematic evaluation, from initial *in vitro* screening to preclinical *in vivo* validation. Successful outcomes from these studies could pave the way for the development of a novel, effective, and much-needed therapy for this neglected tropical disease.

References

- Keighobadi, M., et al. (2022). Aurothiomalate-Based Drugs as Potentially Novel Agents Against *Leishmania major*: A Mini Review. *Acta Parasitologica*, 67(2), 640-647. [\[Link\]](#)
- Cunha, J. M. C., et al. (2021). A "Golden Age" for the discovery of new antileishmanial agents: Current status of leishmanicidal gold complexes and prospective targets beyond the trypanothione system. *Journal of Inorganic Biochemistry*, 222, 111516. [\[Link\]](#)
- Chevalier, C., et al. (2020). Repurposing Auranofin and Evaluation of a New Gold(I) Compound for the Search of Treatment of Human and Cattle Parasitic Diseases: From Protozoa to Helminth Infections. *Molecules*, 25(23), 5756. [\[Link\]](#)
- Maalej, L. G., et al. (2011). Antimony Resistance in *Leishmania*, Focusing on Experimental Research. *Journal of Tropical Medicine*, 2011, 481240. [\[Link\]](#)
- Torres-Santos, E. C., et al. (2020). Preclinical Gold Complexes as Oral Drug Candidates to Treat Leishmaniasis Are Potent Trypanothione Reductase Inhibitors. *ACS Infectious Diseases*, 6(5), 1186-1196. [\[Link\]](#)
- Croft, S. L., et al. (2006). Molecular mechanisms of antimony resistance in *Leishmania*. *Trends in Parasitology*, 22(11), 522-528. [\[Link\]](#)
- Battista, F., et al. (2022). Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design. *Frontiers in Molecular Biosciences*, 9, 895315. [\[Link\]](#)

- Wikipedia. (n.d.).
- Torrie, L. S., et al. (2008). Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity. *Antimicrobial Agents and Chemotherapy*, 52(8), 2739–2746. [\[Link\]](#)
- Bogdan, C., & Röllinghoff, M. (2019). Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease. *Methods in Molecular Biology*, 1971, 315-349. [\[Link\]](#)
- GoldLeish: novel phosphine-derived gold(I) complexes against antimony-resistant and - sensitive Leishmania parasites as drug candidates for leishmaniasis treatment. (2018).
- Ponte-Sucre, A., et al. (2017). Drug resistance and treatment failure in leishmaniasis: A 21st century challenge. *PLoS Neglected Tropical Diseases*, 11(12), e0006052. [\[Link\]](#)
- Sarkar, A., et al. (2018). An In Vitro Assay to Quantify the Intracellular Growth of Parasite in Macrophages. *Journal of Visualized Experiments*. [\[Link\]](#)
- Van den Kerkhof, M., et al. (2005). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. *Antimicrobial Agents and Chemotherapy*, 49(1), 196-200. [\[Link\]](#)
- N'Diaye, A., et al. (2014). A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. *PLoS Neglected Tropical Diseases*, 8(8), e3033. [\[Link\]](#)
- Vanaerschot, M., et al. (2010). Linking In Vitro and In Vivo Survival of Clinical Leishmania donovani Strains. *PLoS ONE*, 5(8), e12211. [\[Link\]](#)
- Current Protocols in Immunology. (2001). Assay for macrophage-mediated anti-tumor cytotoxicity. *PubMed*. [\[Link\]](#)
- Sbaraglini, M. L., et al. (2013). Simple colorimetric trypanothione reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes. *Antimicrobial Agents and Chemotherapy*, 58(1), 387-394. [\[Link\]](#)
- Späth, G. F., & Wiese, M. (1988). Sodium aurothiomalate inhibits T cell responses to interleukin-2. *Immunopharmacology and Immunotoxicology*, 10(2), 141-56. [\[Link\]](#)
- Aronson, N., et al. (2016). ASTMH/IDSA Clinical Practice Guidelines for the Diagnosis and Treatment of Leishmaniasis. *Clinical Infectious Diseases*, 63(12), e202–e264. [\[Link\]](#)
- Medscape. (2024).
- Spalenka, J., et al. (2018). Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening. *PLoS Neglected Tropical Diseases*, 12(11), e0006832. [\[Link\]](#)
- ResearchGate. (n.d.). Cytotoxicity assay on the viability of RAW 264.7 (macrophage) cells using MTT. [\[Link\]](#)
- American Elements. (n.d.).

- Jain, S. K., et al. (2022). Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes. YouTube. [Link]
- Wikipedia. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Frontiers | Detection and counting of Leishmania intracellular parasites in microscopy images [frontiersin.org]
- 2. An In Vitro Assay to Quantify the Intracellular Growth of Parasite in Macrophages [jove.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Macrophage cytotoxicity assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Overview of Leishmania In Vitro Cultivation and Implications for Antileishmanial Screenings against Promastigotes | MDPI [mdpi.com]
- 8. Aurothiomalate sodium | PKC | TargetMol [targetmol.com]
- 9. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on Trypanothione Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 10. Assay for macrophage-mediated anti-tumor cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Frontiers | A Mouse Model of Ulcerative Cutaneous Leishmaniasis by Leishmania (Viannia) panamensis to Investigate Infection, Pathogenesis, Immunity, and Therapeutics [frontiersin.org]
- 14. Sodium aurothiomalate - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]

- 16. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Experimental Cutaneous Leishmaniasis: Mouse Models for Resolution of Inflammation Versus Chronicity of Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanelements.com [americanelements.com]
- 19. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification and binding mode of a novel Leishmania Trypanothione reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating Sodium Aurothiomalate as a Novel Agent Against Leishmaniasis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10830287#application-of-sodium-aurothiomalate-in-leishmaniasis-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com